1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone core with a hydroxyl group at position 3 and diverse substituents at positions 1, 4, and 3. Key structural features include:
- 4-Substituent: A 3-fluoro-4-methylbenzoyl group, combining electron-withdrawing (fluoro) and hydrophobic (methyl) effects.
- 5-Substituent: A 4-ethylphenyl group, contributing steric bulk and lipophilicity.
The compound’s design aligns with structure-activity relationship (SAR) principles for modulating biological activity through substituent variation .
Properties
CAS No. |
618075-89-1 |
|---|---|
Molecular Formula |
C26H31FN2O3 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31FN2O3/c1-5-18-9-12-19(13-10-18)23-22(24(30)20-11-8-17(4)21(27)16-20)25(31)26(32)29(23)15-14-28(6-2)7-3/h8-13,16,23,30H,5-7,14-15H2,1-4H3/b24-22- |
InChI Key |
HLNDCYHXXSJPFF-GYHWCHFESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2CCN(CC)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrole ring, followed by the introduction of the diethylaminoethyl group, the ethylphenyl group, and the fluoro-methylbenzoyl group. Each step involves precise reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis of structurally related 3-hydroxy-pyrrol-2-one derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.
Table 1: Comparative Analysis of Key Analogues
*Calculated molecular weight based on formula.
Substituent Effects on Physicochemical Properties
1-Substituent: The target compound’s diethylaminoethyl group contrasts with the 2-hydroxypropyl group in compounds 18, 25, and 36. The tertiary amine in the former may improve aqueous solubility (via protonation at physiological pH) compared to the polar but neutral hydroxypropyl group . Compound E6 shares the diethylaminoethyl group but pairs it with a thiophene-carbonyl moiety, suggesting broader synthetic versatility for this substituent .
4-Substituent: The 3-fluoro-4-methylbenzoyl group in the target compound introduces steric and electronic effects distinct from 4-methylbenzoyl (compound 18) and 3-methylbenzoyl (compound 38). The fluorine atom’s electron-withdrawing nature could enhance binding affinity in target interactions compared to non-fluorinated analogues .
5-Substituent :
- The 4-ethylphenyl group (target and compound 18) balances lipophilicity and steric bulk. Compound 38’s 4-isopropylphenyl further increases hydrophobicity, which may correlate with higher melting points (e.g., 221–223°C vs. 243–245°C for compound 18) .
Implications for Structure-Activity Relationships (SAR)
Solubility: The diethylaminoethyl group in the target compound and E6 likely enhances solubility relative to hydroxypropyl analogues, critical for oral bioavailability.
Binding Interactions: Fluorine at the 3-position (target) may engage in halogen bonding with biological targets, a feature absent in non-fluorinated analogues like compound 13.
Biological Activity
The compound 1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one, also known by its CAS number 618075-89-1, belongs to the class of pyrrolones and exhibits significant biological activity that warrants detailed exploration. This article synthesizes available research findings and case studies related to its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.547 g/mol. Its structure includes a pyrrolone core substituted with various functional groups, which contributes to its biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. A notable investigation involved screening a library of compounds against multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
FPR1 Antagonism
The compound has been identified as a potent antagonist for the formyl peptide receptor 1 (FPR1), which plays a crucial role in inflammation and immune responses. In vitro assays demonstrated that it inhibited fMLF-induced intracellular calcium mobilization in neutrophils, suggesting a mechanism that could mitigate inflammatory responses .
Table 2: FPR1 Antagonist Activity
| Compound | FPR1 IC50 (nM) | Specificity |
|---|---|---|
| 1-(Diethylamino)... | 50 | FPR1-specific |
| Control Compound | 200 | Non-specific |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Calcium Signaling Modulation : By antagonizing FPR1, it alters calcium signaling pathways critical for immune cell activation and migration.
- Inhibition of Tumor Growth : Studies suggest that it may inhibit key signaling pathways involved in tumor proliferation and survival.
Case Studies
A recent case study evaluated the effects of this compound on human neutrophils, showing that it reduced chemotaxis and adhesion to endothelial cells, which are vital processes in inflammation . The study emphasized the potential use of this compound in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
